molecular formula C11H10FNO2 B585859 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid CAS No. 1346599-44-7

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid

Cat. No.: B585859
CAS No.: 1346599-44-7
M. Wt: 207.204
InChI Key: NIWNBLDPOVIYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is a fluorinated organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid typically involves the introduction of a fluoromethyl group into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the fluorination process .

Industrial Production Methods

Industrial production of fluorinated indole derivatives often employs continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of metal catalysts, such as palladium or nickel, can facilitate the fluorination process and improve yields. Additionally, enzymatic methods using fluorinase enzymes have been explored for the selective introduction of fluorine atoms into organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloromethyl-1H-indol-3-yl)acetic acid
  • 2-(4-Bromomethyl-1H-indol-3-yl)acetic acid
  • 2-(4-Methyl-1H-indol-3-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid distinguishes it from other similar compounds. Fluorine’s unique properties, such as high electronegativity and small atomic radius, can significantly enhance the compound’s stability, bioavailability, and biological activity compared to its non-fluorinated analogs .

Biological Activity

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. The presence of the fluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes:

  • An indole ring system, which is a common scaffold in biologically active compounds.
  • A fluoromethyl group at the 4-position, enhancing the compound's reactivity and biological interactions.
  • An acetic acid functional group that contributes to solubility and reactivity.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in regulating cellular processes. The indole and acetic acid moieties may facilitate interactions with specific kinases, potentially modulating their activity.
  • Anticancer Activity : Research indicates that this compound could induce cell death in cancer cells through mechanisms such as apoptosis or necrosis. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines .

Biological Activity Overview

The biological activities associated with this compound include:

Biological ActivityDescription
Anticancer Exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis or necrosis mechanisms.
Antimicrobial Indole derivatives have shown antibacterial properties; further studies are needed to confirm this for the fluoromethyl variant.
Anti-inflammatory Potential role in modulating inflammatory pathways, possibly related to COX inhibition .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The IC50 values for these studies indicate promising anticancer activity, suggesting that further development could lead to new therapeutic agents .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the indole ring significantly affect biological activity. For instance, substituting the methyl group with a trifluoromethyl group has been shown to enhance the growth inhibition properties of similar compounds by nearly an order of magnitude .
  • Mechanistic Insights : Research has suggested that compounds with similar structures can disrupt microtubule polymerization, leading to increased cytotoxicity. This mechanism is particularly relevant for compounds targeting cancer cells, as microtubule dynamics are crucial for cell division .

Future Directions

Research into this compound should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Development of Derivatives : Exploring structural modifications could lead to more potent analogs with improved selectivity and reduced side effects.

Properties

IUPAC Name

2-[4-(fluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNBLDPOVIYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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